Norursodeoxycholic Acid

Vue d'ensemble

Description

Norursodeoxycholic acid (norUDCA) is a bile acid and the C23 homolog of UDCA . Unlike UDCA, norUDCA does not undergo conjugation to taurine or glycine and is secreted in an unchanged form, as trihydroxy derivatives, or as sulfate or glucuronide conjugates .

Synthesis Analysis

Norursodeoxycholic Acid (norUDCA) is a deoxycholic acid analogue with a C23 –CH2 defect . It is formed by 7b-epimerization of the primary bile acid chenodeoxycholic .

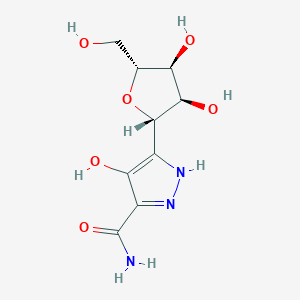

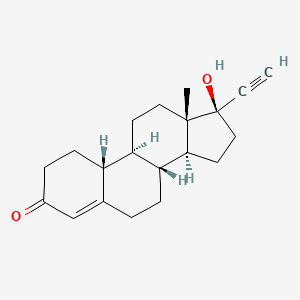

Molecular Structure Analysis

Norursodeoxycholic Acid has a molecular formula of C23H38O4 . Its average mass is 378.545 Da and its monoisotopic mass is 378.277008 Da .

Chemical Reactions Analysis

Norursodeoxycholic Acid (norUDCA) does not undergo conjugation to taurine or glycine and is secreted in an unchanged form, as trihydroxy derivatives, or as sulfate or glucuronide conjugates . It has been characterized as metabolites after in vitro incubation with enzyme-enriched liver subcellular fractions of mouse, rat, or human .

Physical And Chemical Properties Analysis

Norursodeoxycholic Acid has a molecular weight of 378.55 . It is soluble in DMSO at concentrations greater than 40 mg/mL .

Applications De Recherche Scientifique

1. Treatment of Primary Sclerosing Cholangitis (PSC) and Inflammatory Bowel Diseases (IBD)

- Summary of Application: NorUDCA is a novel therapeutic bile acid for treating PSC, an immune-mediated cholestatic liver disease. Since PSC strongly associates with IBD driven by T H 17/Treg imbalance, researchers aimed to explore NorUDCA’s immunomodulatory potential on intestinal T H 17/Treg balance .

- Methods of Application: NorUDCA’s impact on T H 17/Treg tissue distribution was first assessed in Mdr2–/– mouse model of PSC. The effect of NorUDCA on modulating T H 17/Treg balance was investigated in a CD4 + T cell driven colitis model induced by adoptive transfer of CD25 − CD44 low CD45RB high CD4 + T Naïve cells into Rag2–/– mice, mimicking human IBD .

- Results: NorUDCA promoted Treg generation in both liver and intestine in the Mdr2–/– model. In the experimental IBD model, NorUDCA attenuated intestinal immunopathology. Mechanistically, NorUDCA demonstrated strong immunomodulatory efficacy in counteracting T H 17/Treg imbalance by restricting glutaminolysis in differentiating T H 17 cells, thus suppressed α-Ketoglutarate-dependent mTORC1 activation, glycolysis and enhanced FOXP3 expression .

2. Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)

- Summary of Application: NorUDCA shows surprising therapeutic potential in NAFLD with several mechanisms, such as improving cellular autophagy, apoptosis, and mitochondrial functions. This action is based on its direct or indirect effect, targeting the farnesoid X receptor (FXR) and various other nuclear receptors .

- Methods of Application: The details of the methods of application are not specified in the source .

- Results: The results of the application are not specified in the source .

3. Treatment of Neurodegenerative Diseases

- Summary of Application: NorUDCA has been found to have potential use in neurodegenerative diseases .

- Methods of Application: The details of the methods of application are not specified in the source .

- Results: The results of the application are not specified in the source .

4. Treatment of Cholestatic and Metabolic Liver Diseases

- Summary of Application: NorUDCA is a promising drug for a range of cholestatic liver and bile duct disorders. It has been successfully tested clinically in patients with primary sclerosing cholangitis (PSC) as the first application in patients . Moreover, hepatic enrichment of NorUDCA facilitates direct therapeutic effects on both parenchymal and non-parenchymal liver cells, thereby counteracting cholestasis, steatosis, hepatic inflammation and fibrosis, inhibiting hepatocellular proliferation, and promoting autophagy .

- Methods of Application: The details of the methods of application are not specified in the source .

- Results: The results of the application are not specified in the source .

5. Treatment of Neurodegenerative Diseases

- Summary of Application: NorUDCA has been found to have potential use in neurodegenerative diseases .

- Methods of Application: The details of the methods of application are not specified in the source .

- Results: The results of the application are not specified in the source .

6. Treatment of Cholestatic Liver Diseases

- Summary of Application: NorUDCA is a promising drug for a range of cholestatic liver and bile duct disorders . Moreover, hepatic enrichment of NorUDCA facilitates direct therapeutic effects on both parenchymal and non-parenchymal liver cells, thereby counteracting cholestasis, steatosis, hepatic inflammation and fibrosis, inhibiting hepatocellular proliferation, and promoting autophagy .

- Methods of Application: The details of the methods of application are not specified in the source .

- Results: The results of the application are not specified in the source .

Safety And Hazards

Orientations Futures

Norursodeoxycholic Acid is currently being investigated for its potential in treating cholestatic and metabolic liver diseases . It has shown potent anti-cholestatic, anti-inflammatory, and anti-fibrotic properties . It is also being considered for use in conjunction with other treatments like UDCA .

Propriétés

IUPAC Name |

(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19+,21+,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYDXDSPYPOWRO-JHMCBHKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norursodeoxycholic Acid | |

CAS RN |

99697-24-2 | |

| Record name | 24-Norursodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099697242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | norUrsodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NORUCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A5G600D9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

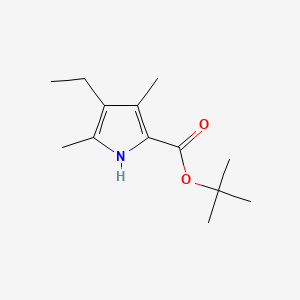

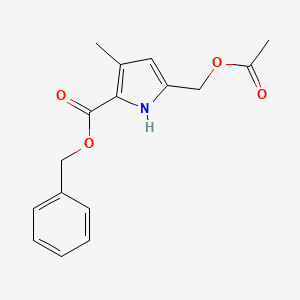

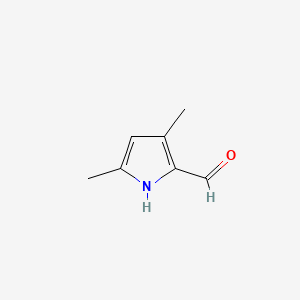

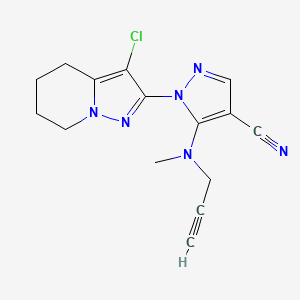

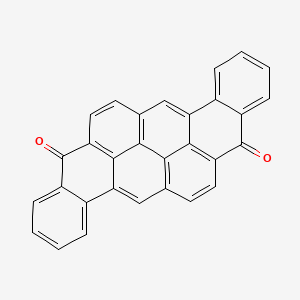

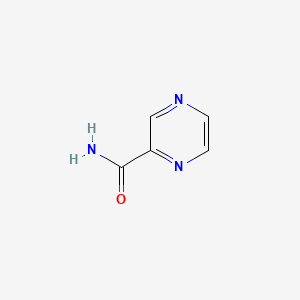

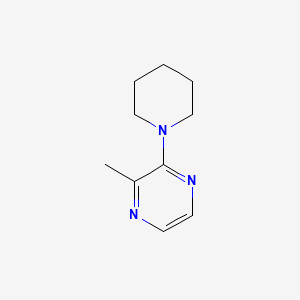

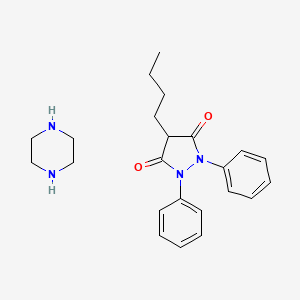

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.